Home > Products > Screening Compounds P55739 > N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide -

N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide

Catalog Number: EVT-5032966
CAS Number:
Molecular Formula: C20H16Cl2N2O3
Molecular Weight: 403.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory agents: N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides, incorporating a furan moiety, demonstrate promising anti-inflammatory activity. []
  • Antimicrobial agents: Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides containing a furan moiety have been explored for their antimicrobial properties. []
  • Antiviral agents: 1-(4-сhlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]-azulene-2-carboxylic acid derivatives with a furan substituent show potent antiviral activity against influenza virus. []
  • Herbicidal agents: Sorgoleone, a natural product containing a furan ring, acts as a potent inhibitor of photosynthetic electron transport and exhibits herbicidal activity. []

N-[((3,4-dichlorophenyl)-amino)-carbonyl]-2,3-dihydrobenzofuran-5-sulfonamide

Compound Description: N-[((3,4-dichlorophenyl)-amino)-carbonyl]-2,3-dihydrobenzofuran-5-sulfonamide and its pharmaceutically acceptable salts have demonstrated significant antitumor activity. [] This compound has been shown to inhibit tumor growth by 81-100%. []

2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (compound 42)

Compound Description: This compound, identified as compound 42 in the referenced study, [] is a potent, selective, and orally bioavailable inhibitor of heat shock protein 90 (Hsp90). It displays substantial improvement in biochemical and cell-based potency compared to the initial high-throughput screening lead, along with enhanced metabolic stability properties. []

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

Compound Description: This compound is a drug candidate under development, investigated for its biotransformation by actinomycetes. [] The study focused on the microbial generation of metabolites that mimic those found in mammalian systems. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, Sprycel, BMS-345825)

Compound Description: Known by the generic name dasatinib, this compound is a marketed drug used for the treatment of certain types of leukemia. [] The research discussed its microbial biotransformation by actinomycetes to produce mammalian-like metabolites. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (compound 12)

Compound Description: Compound 12, as designated in the study, [] exhibited potent anti-inflammatory and anti-exudative properties. It was found to be 1.09–1.81 times more effective than the reference drugs in reducing formalin-induced paw edema in rats. []

2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (compound 1)

Compound Description: Compound 1 served as the starting point for a study investigating conformationally restricted sigma-receptor ligands. [] Its structure was modified to generate a series of analogs, including piperazines, bicyclic amines, and other miscellaneous compounds, aimed at improving sigma-receptor binding affinity. []

1-[2-(3,4-dichlorophenyl)ethyl]-4-alkylpiperazines

Compound Description: This class of compounds, explored in the same study as compound 1, [] was designed to conformationally restrict the sigma-receptor ligand 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine. The study revealed insights into the sensitivity of the sigma receptor to steric bulk around the key nitrogen atoms. []

6,7-dichloro-2-[[2-(1-pyrrolidinyl)ethyl]amino]tetralin (compound 19)

Compound Description: This compound, synthesized as part of a structure-activity relationship study, [] was designed to constrain the 3,4-dichlorophenyl and N-methyl moieties of compound 1 into a specific gauche orientation. The binding data suggested that this conformation favored strong interaction with sigma-receptors. []

methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate

Compound Description: This benzimidazole derivative, characterized by its crystal structure, [] features a 3,4-dichlorophenyl substituent on the benzimidazole ring. The study elucidated the molecular conformation and crystal packing of this compound. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex molecule was synthesized and characterized through 1H NMR, mass spectrometry, IR spectroscopy, and elemental analysis. [] The study focused on the synthesis and characterization of novel 1,3,4-oxadiazole-containing pyrazolones and 2-azetidinone ring systems. []

3-(3,4-dichlorophenyl)-1,1-dimethylurea (diuron)

Compound Description: Diuron is a known inhibitor of the cytochrome bc1 complex, used in studies to investigate mutations in the yeast Saccharomyces cerevisiae that confer diuron resistance. [] The research focused on mapping the specific amino acids within the cytochrome b gene that mediate diuron interaction. []

6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their 8-oxides

Compound Description: This class of compounds was synthesized and evaluated for antimalarial activity. [] The study found that some analogs exhibited strong suppressive activity against Plasmodium berghei infections in mice and potent prophylactic activity against Plasmodium gallinaceum infections in chicks. []

N-[(2,4-diamino-6-pteridinyl)-methyl]-N-(3,4-dichlorophenyl)formamide

Compound Description: This pteridinediamine derivative was synthesized as part of a study on folate antagonists. [] The research involved the synthesis and antimalarial evaluation of various 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their 8-oxides. []

N-(4-Methylphenyl)benzamide

Compound Description: This benzamide derivative was structurally characterized, revealing a twisted conformation between the benzene and methylphenyl rings. [] The study focused on elucidating the crystal structure and hydrogen bonding patterns of this compound. []

(R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide (compound 18a)

Compound Description: Compound 18a, synthesized as a selective c-Jun-N-terminal Kinase 3 (JNK3) inhibitor, [] exhibits potent activity with an IC50 value of 2.69 nM. [] Kinase profiling revealed high selectivity for JNK3 among 38 kinases, making it a promising candidate for neurodegenerative disease treatment. []

theophylline-1,2,4-triazole-S-linked N-phenyl acetamides (4a–g)

Compound Description: This series of compounds were synthesized using an ultrasound-assisted approach, showing good to excellent yields and significantly reduced reaction times compared to conventional methods. [] The compounds were evaluated for their HCV serine protease inhibitory activity and antibacterial potential against B. subtilis QB-928 and E. coli AB-274. []

5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (compound 1f)

Compound Description: Compound 1f emerged as the most potent bactericidal agent in a study evaluating a series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrated rapid, concentration-dependent bactericidal activity, even at 2x MIC, against MRSA 63718. []

3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide

Compound Description: This compound demonstrated potent antimicrobial activity against a variety of bacterial and fungal strains, surpassing the activity of reference drugs streptomycin and metronidazole against Bacillus subtilis and Candida albicans. [] It was synthesized as part of a series of novel 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. []

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride)

Compound Description: GEA 3162 is a nitric oxide donor that inhibits the production of interleukin-2, -4, and -10 in activated human lymphocytes. [] It exhibited immunomodulatory properties in both Th1- and Th2-derived responses. []

GEA 3175 (1,2,3,4-oxatriazolium, 3-(3-chloro-2-methylphenyl)-5-[[(4-methylphenyl)sulfonyl]amino]-, hydroxide inner salt)

Compound Description: GEA 3175 is another nitric oxide donor that, like GEA 3162, inhibits the production of interleukin-2, -4, and -10 in activated human lymphocytes. [] It also demonstrated immunomodulatory effects in both Th1- and Th2-derived responses. []

4,7-bis(4-(N-phenyl-N-(4-methylphenyl)amino)phenyl)-2,1,3-benzothiadiazole

Compound Description: This compound, incorporated as an orange dopant into a polyfluorene polymer, enables efficient white electroluminescence in single-layer polymer light-emitting diodes (PLEDs). [], [] Its incorporation significantly improved the electroluminescence efficiency of the device. [], []

2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane (compound 2a)

Compound Description: Compound 2a is an alpha-ethyl analog of the hallucinogenic compound DOM (2,5-dimethoxy-4-methylamphetamine). In animal studies, it exhibited lower activity than DOM and a predominantly stimulant effect. [] Human evaluations confirmed the reduced potency and stimulant nature. []

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide (8a-d)

Compound Description: This series of novel sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. [] The compounds were synthesized via a multi-step process involving cyclization, condensation, and N-alkylation reactions. []

1,2,3,4-oxatriazolium,5-amino-3(3,4-dichlorophenyl)-chloride

Compound Description: This compound, also known as GEA 3162, is a nitric oxide donor that has been studied for its immunomodulatory effects. [] It inhibits the production of interleukins in activated human lymphocytes and exhibits both Th1 and Th2-derived responses. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (compound 1) and ANI-7 (compound 2)

Compound Description: These dichlorophenylacrylonitriles are lead compounds in the development of novel anticancer agents. [], [] Studies exploring their structure-activity relationships (SAR) revealed a preference for hydrophobic substituents and identified several analogues with potent broad-spectrum cytotoxicity. [], []

(Z)-3-(4-(3-(4-phenylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)-2-(3,4-dichlorophenyl)-acrylonitrile (compound 23b)

Compound Description: Compound 23b is a β-amino alcohol substituted 3,4-dichlorophenylacetonitrile that exhibits broad anticancer activity mediated through the aryl hydrocarbon receptor (AhR) pathway. [] It showed potent activity in sulforhodamine B (SRB) assays, indicating its ability to overcome metabolic inactivation observed in MTT assays. []

2-hydroxy-5-methoxy-3-[(8′Z, 11′Z)-8′,11′,14′-pentadecatriene]-p-hydroquinone (Sorgoleone)

Compound Description: Sorgoleone is a natural product with potent herbicidal activity, acting as a competitive inhibitor of photosystem II. [] Studies have shown that it binds to the Q B niche of the D1 protein, similar to other photosystem II inhibitors like diuron, atrazine, and metribuzin. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. [] Studies have identified its binding site within the receptor, highlighting the importance of specific amino acid residues for DETQ's activity. []

(R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((ethyl(2-fluoroethyl)amino)methyl)piperazine-1-carboxylate (FEKAP)

Compound Description: FEKAP is a novel kappa opioid receptor (KOR) agonist that has been developed as a potential PET radiotracer. [] It displays high KOR binding affinity and selectivity, exhibiting rapid and reversible kinetics in vivo. []

1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (4-methoxyphenyl)amide

Compound Description: This compound demonstrated high antiviral activity against the influenza A H1N1 California/07/2009 virus. [] It was synthesized as part of a series of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid (thio)amides. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330, a 3H-pyrido[2,3-d]pyrimidin-4-one derivative, acts as a noncompetitive antagonist at the chemokine receptor CXCR3. [] It exhibited inverse agonistic properties, blocking the actions of CXCL10 and CXCL11 at human CXCR3. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085/AMG-487, another 3H-pyrido[2,3-d]pyrimidin-4-one derivative, also acts as a noncompetitive antagonist and inverse agonist at the chemokine receptor CXCR3. [] It effectively blocked the actions of CXCL10 and CXCL11 at human CXCR3. []

4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1)

Compound Description: PP1 is a potent and selective inhibitor of Src family tyrosine kinases. [], [] It has been widely used in research to investigate the role of Src kinases in various cellular processes, including signal transduction, cell proliferation, and inflammation. [], []

7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (compound 1)

Compound Description: Compound 1 is a 2-anilinoquinazolin-4(3H)-one derivative that has demonstrated potent inhibitory activity against SARS-CoV-2 in vitro and in vivo. [] Oral administration of this compound improved survival rates and reduced viral loads in a human ACE2 transgenic mouse model. []

Properties

Product Name

N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide

IUPAC Name

N-[1-(3,4-dichloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide

Molecular Formula

C20H16Cl2N2O3

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-4-6-13(7-5-12)18(25)19(24-20(26)17-3-2-10-27-17)23-14-8-9-15(21)16(22)11-14/h2-11,19,23H,1H3,(H,24,26)

InChI Key

FWZXTWSBFWKMPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.